2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate 2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16184934
InChI: InChI=1S/C18H24N2O5/c1-19(2)14-7-9-15(10-8-14)24-13-5-3-4-6-18(23)25-20-16(21)11-12-17(20)22/h7-10H,3-6,11-13H2,1-2H3
SMILES:
Molecular Formula: C18H24N2O5
Molecular Weight: 348.4 g/mol

2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate

CAS No.:

Cat. No.: VC16184934

Molecular Formula: C18H24N2O5

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate -

Specification

Molecular Formula C18H24N2O5
Molecular Weight 348.4 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 6-[4-(dimethylamino)phenoxy]hexanoate
Standard InChI InChI=1S/C18H24N2O5/c1-19(2)14-7-9-15(10-8-14)24-13-5-3-4-6-18(23)25-20-16(21)11-12-17(20)22/h7-10H,3-6,11-13H2,1-2H3
Standard InChI Key STWRAIUIKIPGIZ-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)OCCCCCC(=O)ON2C(=O)CCC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (2,5-dioxopyrrolidin-1-yl) 6-[4-(dimethylamino)phenoxy]hexanoate, reflects its bifunctional design:

  • Pyrrolidinone Core: A five-membered lactam ring with two ketone groups at positions 2 and 5. This moiety enhances electrophilicity, facilitating nucleophilic acyl substitution reactions.

  • Hexanoate Linker: A six-carbon chain esterified to the pyrrolidinone ring, providing flexibility and hydrophobicity.

  • 4-(Dimethylamino)phenoxy Group: An aromatic ether with a tertiary amine, contributing to solubility in polar aprotic solvents and potential bioactivity .

Key Structural Identifiers:

PropertyValue
SMILESCN(C)C1=CC=C(C=C1)OCCCCCC(=O)ON2C(=O)CCC2=O
InChI KeySTWRAIUIKIPGIZ-UHFFFAOYSA-N
XLogP31.19 (predicted)
Topological Polar Surface Area110.29 Ų

Physical and Spectral Data

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) and dichloromethane (DCM), with limited aqueous solubility (≤1 mg/mL).

  • Spectroscopic Signatures:

    • IR: Strong absorptions at 1688 cm⁻¹ (C=O stretch) and 1518 cm⁻¹ (aromatic C=C) .

    • NMR: Key 1H^1\text{H}-NMR signals include δ 7.28–7.40 ppm (aromatic protons) and δ 3.13 ppm (N(CH₃)₂) .

Synthesis and Optimization

Reaction Pathways

The compound is synthesized via a three-step sequence:

  • Hexanoic Acid Activation:
    Hexanoic acid is converted to its N-hydroxysuccinimide (NHS) ester using bis(2,5-dioxopyrrolidin-1-yl) carbonate (CAS: 74124-79-1) in anhydrous DCM. Yields exceed 85% under catalytic triethylamine .

  • Phenolic Coupling:
    The NHS-activated hexanoate reacts with 4-(dimethylamino)phenol in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Microwave-assisted conditions (60°C, 30 min) reduce side-product formation.

  • Purification:
    Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1), achieving >95% purity (HPLC).

Table 1: Optimization Parameters for Step 2

ParameterOptimal ValueImpact on Yield
Temperature60°CMaximizes coupling efficiency
SolventDCMPrevents hydrolysis of NHS ester
CatalystEDC90% conversion in 30 min
Reaction Time30 minMinimizes degradation

Applications in Research and Industry

Pharmaceutical Conjugation

The compound’s NHS ester group enables covalent bonding with primary amines in peptides and proteins. Recent studies highlight its role in:

  • Antibody-Drug Conjugates (ADCs): Conjugation of cytotoxic payloads to monoclonal antibodies via lysine residues. For example, a 2024 study demonstrated its use in synthesizing an amatoxin analog with selective toxicity toward cancer cells .

  • Prodrug Activation: Enzymatic cleavage of the hexanoate linker releases active drugs in target tissues, reducing systemic toxicity.

Materials Science

  • Polymer Functionalization: Incorporation into poly(lactic-co-glycolic acid) (PLGA) matrices enhances drug-loading capacity by 40% compared to unmodified polymers.

  • Surface Modification: Covalent attachment to silica nanoparticles improves dispersion in organic solvents, critical for nanocomposite fabrication .

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